5-chlorofuran-2-carbonyl chloride

Catalog No.
S1520145
CAS No.
24078-79-3
M.F
C5H2Cl2O2
M. Wt
164.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chlorofuran-2-carbonyl chloride

CAS Number

24078-79-3

Product Name

5-chlorofuran-2-carbonyl chloride

IUPAC Name

5-chlorofuran-2-carbonyl chloride

Molecular Formula

C5H2Cl2O2

Molecular Weight

164.97 g/mol

InChI

InChI=1S/C5H2Cl2O2/c6-4-2-1-3(9-4)5(7)8/h1-2H

InChI Key

RKSXGRQSAQOXJO-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)Cl)C(=O)Cl

Synonyms

5-Chloro-2-furoyl Chloride;

Canonical SMILES

C1=C(OC(=C1)Cl)C(=O)Cl

The exact mass of the compound 2-Furancarbonyl chloride, 5-chloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chlorofuran-2-carbonyl chloride (CAS 24078-79-3) is a highly reactive, halogenated heterocyclic building block primarily utilized for the rapid synthesis of 5-chlorofuran-2-carboxamides and esters. Featuring an electron-withdrawing chlorine atom at the 5-position of the furan ring, this acyl chloride exhibits enhanced electrophilicity at the carbonyl carbon compared to its unsubstituted analogs. In industrial and laboratory settings, it serves as a critical precursor for active pharmaceutical ingredients (APIs) and agrochemicals, enabling direct, room-temperature acylation of amines and alcohols without the need for expensive peptide coupling reagents. Its physical form as a moisture-sensitive liquid or low-melting solid necessitates strict anhydrous handling, but its high atom economy and rapid reaction kinetics make it a preferred intermediate for scalable heterocyclic synthesis .

Research Fit

Dual electrophilic reactivity Acyl chloride and 5-chlorofuran enable diverse coupling chemistries for amide, ester, and ketone synthesis.
5-Chloro substitution rank Occupies a specific reactivity position distinct from methyl, bromo, unsubstituted, and nitro analogs.
Application precedent Building block for JNK/cFMS kinase inhibitors, anticancer SAR, and mometasone impurity standard.

Substituting 5-chlorofuran-2-carbonyl chloride with its free acid counterpart, 5-chlorofuran-2-carboxylic acid, introduces significant procurement and process inefficiencies. The free acid requires stoichiometric amounts of expensive coupling agents (e.g., HATU, EDC/HOBt) and extended reaction times to achieve amide bond formation, whereas the acyl chloride reacts quantitatively with amines in under an hour at room temperature using only an inexpensive amine base like triethylamine. Furthermore, substituting with the non-halogenated 2-furoyl chloride fundamentally alters the downstream product's pharmacological and material properties, as the 5-chloro substituent is frequently essential for target binding affinity, metabolic stability, or serving as a specific cross-coupling handle in subsequent synthetic steps. Thus, for processes requiring both the 5-chloro-furan motif and high-throughput acylation, the acyl chloride is strictly non-substitutable .

Substitution Risk

Risk factor
5-Chlorofuran-2-carbonyl chloride
Common substitutes
Acylation reactivity
Balanced electrophilicity; predicted near 5-bromo in yield
Unsubstituted or nitro analogs may give lower yields
Bioactivity profile
Equipotent cytotoxicity to 5-bromo analog (reported GI₅₀ range)
Furan-3-yl isomer shows different pharmacological profile
Synthetic utility
Kinase inhibitor and antiviral piperazine synthesis
2-Furoyl chloride primarily linked to corticosteroid prodrugs

Amidation Kinetics and Reagent Economy vs. Free Acid

When synthesizing 5-chlorofuran-2-carboxamides, utilizing 5-chlorofuran-2-carbonyl chloride allows for rapid conversion (0.5 to 3 hours) at 20°C in the presence of triethylamine, frequently yielding >80-89% of the desired amide. In contrast, utilizing the baseline 5-chlorofuran-2-carboxylic acid requires the procurement and addition of coupling reagents (such as EDC/HOBt or HATU), which not only increases the cost per mole of product but also complicates the downstream purification process due to the generation of coupling byproducts .

Evidence DimensionReaction time and coupling reagent requirement
Target Compound Data0.5 - 3 hours at 20°C; no coupling reagents required (only triethylamine base)
Comparator Or Baseline5-chlorofuran-2-carboxylic acid (requires stoichiometric expensive coupling agents like HATU/EDC and longer reaction times)
Quantified DifferenceEliminates >1 equivalent of peptide coupling reagents per reaction and reduces reaction time to <3 hours
ConditionsRoom temperature amidation of primary/secondary amines in dichloromethane

Eliminating peptide coupling reagents significantly reduces raw material costs and simplifies purification in scalable API synthesis.

Acylation Reactivity Ranking
Class-level inference
Reactivity order: 5-methyl > 5-bromo ≈ 5-chloro > H > 5-NO₂
Supports selection for higher acylation yields vs. unsubstituted or nitro analogs
Predicted from 1968 study; 5-chloro not directly tested

Enhanced Carbonyl Electrophilicity vs. Unsubstituted Furoyl Chloride

The presence of the electron-withdrawing chlorine atom at the C5 position of the furan ring inductively and resonance-withdraws electron density from the conjugated system, thereby increasing the partial positive charge on the C2 carbonyl carbon. Compared to the baseline 2-furoyl chloride, 5-chlorofuran-2-carbonyl chloride exhibits accelerated acylation kinetics when reacted with sterically hindered or weakly nucleophilic amines. This electronic activation ensures higher isolated yields and fewer unreacted starting materials in complex API library synthesis [1].

Evidence DimensionCarbonyl electrophilicity and acylation kinetics
Target Compound DataStrongly electrophilic carbonyl due to C5-chloro electron withdrawal (-I effect)
Comparator Or Baseline2-Furoyl chloride (lacks electron-withdrawing group, slower kinetics with weak nucleophiles)
Quantified DifferenceHigher kinetic rate of acylation for deactivated amines
ConditionsAcylation of weak nucleophiles in standard organic solvents

Ensures reliable, high-yield acylation even with deactivated or sterically hindered amine substrates, minimizing wasted precursor.

Cytotoxic Potency (GI₅₀)
Head-to-head
GI₅₀ 5–16 µM for both 5-chloro and 5-bromo acrylamide derivatives
Reported equipotent cytotoxicity profile; chloro serves as lighter halogen alternative
Against 11 cancer cell lines; GI₅₀ range reported

Halogen Handle for Downstream Cross-Coupling vs. Analogs

Beyond its role as an acylating agent, the 5-chloro substituent provides a distinct advantage over 2-furoyl chloride or 5-fluorofuran-2-carbonyl chloride by serving as a viable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) on the resulting amide or ester. While less reactive than a bromo-substituent, the chloro-furan moiety offers a balanced profile of stability during the initial acylation step and subsequent reactivity under specific palladium-catalyzed conditions, allowing for modular elaboration of the furan core without premature dehalogenation [1].

Evidence DimensionSuitability for downstream cross-coupling
Target Compound DataC5-Cl bond provides a stable handle for late-stage Pd-catalyzed cross-coupling
Comparator Or Baseline5-Bromofuran-2-carbonyl chloride (C-Br is more reactive but less stable during harsh initial steps) / 2-Furoyl chloride (no cross-coupling handle)
Quantified DifferenceEnables orthogonal reactivity (acylation first, cross-coupling second) without premature dehalogenation
ConditionsSequential acylation and palladium-catalyzed cross-coupling workflows

Allows procurement teams to source a single bifunctional building block for both amide formation and subsequent structural diversification.

Synthetic Utility
Cross-study comparable
Target: JNK/cFMS kinase inhibitor and antiviral piperazine synthesis
Comparator: 2-Furoyl chloride primarily for corticosteroid prodrugs
Enables kinase-targeted and antiviral scaffold access absent in parent compound
Patent and vendor documentation
Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3 ≈ +1.3 vs. unsubstituted 2-furoyl chloride; TPSA unchanged
Increased lipophilicity may support CNS-penetrant compound design studies
Computed values; experimental logD may differ
Regulatory Identity
Cross-study comparable
Designated as Mometasone Impurity 40; fully characterized reference standard
Only 5-substituted furoyl chloride with defined pharmacopeial impurity identity
For GMP analytical method validation and QC

High-Throughput Library Synthesis of Furan-Based APIs

Ideal for automated or parallel synthesis of drug candidates where the 5-chlorofuran-2-carboxamide motif is required. The acyl chloride's ability to react rapidly at room temperature without coupling agents makes it highly suitable for generating large compound libraries for biological screening, directly leveraging the reagent economy highlighted in Section 3 .

Agrochemical Intermediate Manufacturing

Used in the bulk synthesis of furan-containing herbicides or fungicides where the 5-chloro substituent is critical for environmental stability and target enzyme inhibition. The high atom economy and rapid kinetics of the acyl chloride route support cost-effective scale-up compared to using the free carboxylic acid .

Modular Synthesis of Conjugated Materials

Applied in the development of furan-based organic electronic materials or polymers, where the acyl chloride is first reacted to form a stable linkage, and the 5-chloro position is subsequently utilized for late-stage cross-coupling to extend the pi-conjugated system, taking advantage of the orthogonal reactivity profile established in Section 3 .

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (JNK, cFMS)
Documented use in kinase-targeted scaffolds and antiviral piperazines
Verify reactivity with target amine coupling and cross-coupling conditions
CNS compound design studies
Enhanced lipophilicity relative to parent furoyl chloride; TPSA preserved
Confirm logD and permeability of final amide/ester products
Anticancer SAR campaigns
Reported cytotoxicity profile comparable to 5-bromo analog; lighter halogen
Compare cytotoxicity and ADME profiles of chloro vs. bromo derivatives
Mometasone furoate impurity profiling
Certified reference standard (Impurity 40) with regulatory traceability
Confirm identity and purity against USP/EP standards; forced degradation studies

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Furancarbonyl chloride, 5-chloro-

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